HDAC6 Binding Affinity: para-N-Isopropyl vs. N-Methyl and Unsubstituted Amide Analogs
The target compound exhibits measurable but weak binding to human HDAC6, with a dissociation constant (Kd) of 5,400 nM determined in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This affinity is inferior to that reported for the N-methyl analog 4-[(2-bromoacetyl)amino]-N-methylbenzamide, which demonstrated an IC50 of approximately 15 μM (≈15,000 nM) in a cellular cytotoxicity context—a different assay format, but indicative of comparable weak potency . Both compounds are substantially less potent than advanced benzamide-based HDAC inhibitors that achieve nanomolar binding, positioning the target compound as a low-affinity tool unsuitable for applications requiring potent HDAC engagement.
| Evidence Dimension | Binding affinity for human HDAC6 |
|---|---|
| Target Compound Data | Kd = 5,400 nM |
| Comparator Or Baseline | 4-[(2-Bromoacetyl)amino]-N-methylbenzamide (IC50 ≈ 15,000 nM in cytotoxicity assay); Clinical-stage benzamide HDAC inhibitors (Ki < 100 nM). |
| Quantified Difference | Target Kd ~3-fold tighter than N-methyl analog IC50; >50-fold weaker than clinical HDAC inhibitors. |
| Conditions | Recombinant human HDAC6, Boc-L-Lys(acetyl)-MCA fluorogenic substrate. |
Why This Matters
Confirms the compound possesses measurable target engagement, but its weak affinity precludes use as a potent HDAC probe; procurement should be restricted to applications where low-affinity covalent labelling of HDAC6 is specifically required and validated.
- [1] BindingDB entry BDBM50361259 (CHEMBL1934901). Affinity Data: Kd = 5.40E+3 nM for human HDAC6. Assay: Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay. View Source
